molecular formula C16H19N5O4 B2630296 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034579-04-7

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2630296
CAS RN: 2034579-04-7
M. Wt: 345.359
InChI Key: RSOINNJKBDWCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Interactions

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone and its related structures are part of an extensive research field focusing on the synthesis of heterocyclic compounds, known for their biological and pharmacological activities. Key studies have highlighted innovative approaches for synthesizing pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, which are essential structures related to the compound . These compounds are synthesized from various reagents, employing detailed chemical transformations and alternative synthetic routes to ensure structural precision and stability (Abdelhamid et al., 2012). Additionally, the catalytic hydrogenation process is a significant method in the synthesis of derivatives of this compound, leading to a variety of structures with potential biological applications (Sukhorukov et al., 2008).

Antimicrobial and Anticancer Properties

The derivatives of the mentioned compound demonstrate promising antimicrobial and anticancer properties. A specific focus is on synthesizing pyrazolines and pyrazol-1-yl)pyridin-4-yl methanones, as they have shown significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds, especially those with a methoxy group, exhibit high antimicrobial activity (Kumar et al., 2012). In the realm of anticancer research, certain derivatives have been evaluated for their effectiveness against cancer cell lines, with some showing higher activity than reference drugs like doxorubicin, highlighting their potential in cancer treatment (Hafez et al., 2016).

Computational and Molecular Docking Studies

The exploration of these compounds also extends into computational realms. Molecular docking and Density Functional Theory (DFT) studies are crucial in understanding the interactions at the molecular level, particularly their antibacterial and antioxidant activities. This computational approach helps in elucidating the binding efficiency and interaction patterns of these compounds with various enzymes, providing insights into their potential pharmacological impacts (Lynda, 2021).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-23-13-14(18-5-4-17-13)25-11-3-7-20(10-11)15(22)12-9-19-21-6-2-8-24-16(12)21/h4-5,9,11H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOINNJKBDWCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.